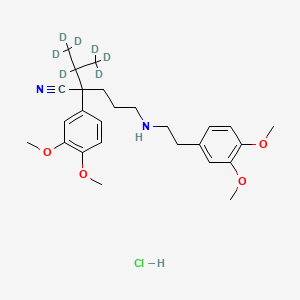

Nor Verapamil-d7, Hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H37ClN2O4 |

|---|---|

Molecular Weight |

484.1 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D; |

InChI Key |

OEAFTRIDBHSJDC-GUZHUBCOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Gold Standard in Bioanalysis: A Technical Guide to Norverapamil-d7 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and drug metabolism studies, the pursuit of accuracy and precision is paramount. The reliable quantification of drug molecules and their metabolites in complex biological matrices is fundamental to understanding their fate in the body. This guide provides an in-depth technical overview of Norverapamil-d7 Hydrochloride, a critical tool for researchers working with the calcium channel blocker Verapamil and its primary active metabolite, Norverapamil. As a deuterated internal standard, Norverapamil-d7 Hydrochloride serves as the cornerstone for robust and validated bioanalytical methods, ensuring the integrity of experimental data.

Foundational Principles: The Role of a Deuterated Internal Standard

Norverapamil-d7 Hydrochloride is a stable isotope-labeled (SIL) analog of Norverapamil, the major N-demethylated metabolite of Verapamil.[1][2][3] In this compound, seven hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (²H). This subtle yet significant modification is the key to its utility in quantitative mass spectrometry.[4]

The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS) . By introducing a known quantity of Norverapamil-d7 into a biological sample at the earliest stage of processing, it acts as a "perfect" internal standard. It is chemically and physically almost identical to the endogenous (unlabeled) Norverapamil.[5] This means it will behave similarly during every step of the analytical workflow, including:

-

Extraction: Any loss of the analyte during sample cleanup will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: It will co-elute with the analyte, experiencing the same chromatographic conditions.

-

Ionization: It will be ionized with similar efficiency in the mass spectrometer source.

The mass spectrometer, however, can easily differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[6] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are effectively cancelled out, leading to highly accurate and precise quantification.

Bioanalytical Applications in Verapamil Research

Norverapamil-d7 Hydrochloride is indispensable in several key areas of Verapamil research, primarily focusing on its quantification in biological matrices like plasma and tissue homogenates.

Pharmacokinetic (PK) Studies

Verapamil undergoes extensive first-pass metabolism, with Norverapamil being a significant and pharmacologically active metabolite.[7] Understanding the absorption, distribution, metabolism, and excretion (ADME) of both Verapamil and Norverapamil is crucial for determining appropriate dosing regimens and assessing potential drug-drug interactions. Norverapamil-d7 allows for the precise quantification of Norverapamil concentrations over time, enabling the accurate determination of key PK parameters such as Cmax, Tmax, AUC, and half-life.[8]

Drug Metabolism and Cytochrome P450 (CYP) Inhibition Studies

Verapamil and Norverapamil are known inhibitors of the cytochrome P450 enzyme CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs.[9][10][11] This inhibition is mechanism-based, meaning that a reactive metabolite forms a covalent bond with the enzyme, leading to its irreversible inactivation.[12][13] Accurate quantification of Norverapamil is critical in in vitro and in vivo studies designed to characterize the potency and kinetics of this inhibition.

P-glycoprotein (P-gp) Inhibition Assays

Both Verapamil and Norverapamil are also inhibitors of P-glycoprotein (P-gp), an efflux transporter that plays a significant role in drug resistance and distribution.[1][7] By inhibiting P-gp, these compounds can alter the absorption and distribution of other drugs that are P-gp substrates. Norverapamil-d7 can be used in studies that investigate the P-gp inhibitory potential of Verapamil and its metabolites.

Experimental Methodologies: A Practical Guide

The following sections provide detailed protocols for the use of Norverapamil-d7 Hydrochloride in a typical bioanalytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances like proteins and phospholipids. Two common methods are protein precipitation and liquid-liquid extraction.

This method is rapid and suitable for high-throughput analysis.[14][15]

-

Aliquoting: In a 96-well plate or microcentrifuge tubes, aliquot 100 µL of plasma sample.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of Norverapamil-d7 Hydrochloride working solution (at a known concentration) to each plasma sample.

-

Precipitation: Add 3 volumes (300 µL) of cold acetonitrile to each sample.

-

Mixing: Vortex the samples for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LLE offers a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.[9]

-

Aliquoting and Spiking: Aliquot 200 µL of plasma and spike with the Norverapamil-d7 internal standard as described above.

-

Basification: Add a small volume of a basic buffer (e.g., 50 µL of 0.1 M NaOH) to increase the pH of the plasma.

-

Extraction Solvent Addition: Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Extraction: Vortex the samples vigorously for 5-10 minutes.

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the LC mobile phase.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of Norverapamil and its deuterated internal standard.

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A linear gradient from low to high organic phase over several minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Norverapamil | 441.5 | 165.3 |

| Norverapamil-d7 | 448.5 | 165.3 |

Note: The precursor ion for Norverapamil-d7 is predicted based on the addition of 7 daltons to the mass of Norverapamil. The product ion is expected to be the same as the unlabeled compound as the fragmentation typically occurs at a part of the molecule that does not contain the deuterium labels.

Visualizing Key Mechanisms and Workflows

Verapamil Metabolism to Norverapamil

The primary metabolic pathway for the formation of Norverapamil from Verapamil is N-demethylation, predominantly catalyzed by the CYP3A4 enzyme in the liver.

Caption: Metabolic conversion of Verapamil to Norverapamil.

Bioanalytical Workflow using Norverapamil-d7

This diagram illustrates the key steps in a typical quantitative bioanalysis experiment.

Sources

- 1. researchgate.net [researchgate.net]

- 2. esschemco.com [esschemco.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. clearsynth.com [clearsynth.com]

- 5. mdpi.com [mdpi.com]

- 6. Verapamil and norverapamil determination in human plasma by gas-liquid chromatography using nitrogen-phosphorus detection: application to single-dose pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential mechanism-based inhibition of CYP3A4 and CYP3A5 by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? [ebmconsult.com]

- 12. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis [pubmed.ncbi.nlm.nih.gov]

- 13. clinichrom.com [clinichrom.com]

- 14. mdpi.com [mdpi.com]

- 15. Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS [journal11.magtechjournal.com]

Norverapamil-d7 Hydrochloride: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, analytical applications, and pharmacological significance of a key deuterated internal standard and active metabolite.

This guide provides a detailed technical overview of Norverapamil-d7 Hydrochloride, a deuterated analog of Norverapamil, the primary active metabolite of the widely used calcium channel blocker, Verapamil. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, analytical methodologies, and the pharmacological context of this essential compound.

Core Compound Specifications

A foundational understanding of a compound begins with its fundamental properties. Norverapamil-d7 Hydrochloride is a stable, isotopically labeled version of Norverapamil, which is crucial for its primary application as an internal standard in quantitative bioanalysis.

| Property | Value | Source(s) |

| CAS Number | 1216413-74-9 | [1] |

| Molecular Formula | C₂₆H₃₀D₇ClN₂O₄ | |

| Molecular Weight | 484.08 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥98% | [1] |

| Deuterium Incorporation | Typically ≥99% atom D | [2] |

Synthesis and Characterization: Ensuring Analytical Integrity

The synthesis of Norverapamil-d7 Hydrochloride is a multi-step process that requires careful control to ensure high isotopic enrichment and chemical purity. While specific proprietary methods may vary, a general synthetic approach involves the deuteration of a suitable precursor followed by the final synthetic steps to yield the target molecule.

Postulated Synthetic Workflow

A plausible synthetic route can be conceptualized based on known organic chemistry principles and published methods for analogous compounds.[3][4] This often involves the use of deuterated reagents to introduce the deuterium atoms at specific positions in the molecule.

Caption: A conceptual workflow for the synthesis of Norverapamil-d7 Hydrochloride.

A critical aspect of the synthesis is the introduction of the seven deuterium atoms. This can be achieved through various methods, including the use of deuterated alkylating agents or by catalytic deuterium exchange on a suitable intermediate.[5][6] The final step typically involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Analytical Applications: The Gold Standard for Bioanalysis

The primary application of Norverapamil-d7 Hydrochloride is as an internal standard for the quantification of Norverapamil and its parent drug, Verapamil, in biological matrices.[7] Its utility stems from the fact that it is chemically identical to the analyte but has a different mass, allowing for precise and accurate measurement using mass spectrometry-based methods.

Experimental Protocol: LC-MS/MS Quantification of Verapamil and Norverapamil

The following is a representative protocol for the simultaneous determination of Verapamil and Norverapamil in human plasma using Norverapamil-d7 Hydrochloride as an internal standard. This protocol is based on established methodologies.[7][8][9][10]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of Norverapamil-d7 Hydrochloride (the internal standard).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Verapamil, Norverapamil, and the internal standard.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Verapamil: m/z 455.3 → 165.2

-

Norverapamil: m/z 441.3 → 165.2

-

Norverapamil-d7: m/z 448.3 → 165.2

-

-

Data Analysis: The concentration of Verapamil and Norverapamil is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Caption: A streamlined workflow for bioanalytical quantification using Norverapamil-d7 HCl.

Pharmacological Significance: More Than Just an Internal Standard

Beyond its analytical utility, understanding the pharmacology of Norverapamil is crucial for interpreting pharmacokinetic and pharmacodynamic data. Norverapamil is the major, active N-demethylated metabolite of Verapamil.[11][12]

Mechanism of Action: L-type Calcium Channel Blockade

Like its parent compound, Norverapamil exerts its therapeutic effects primarily by blocking L-type voltage-gated calcium channels.[13][14] This action inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to a range of physiological effects.

Caption: The inhibitory effect of Norverapamil on the L-type calcium channel signaling pathway.[13][15]

The blockade of these channels results in:

-

Vasodilation: Relaxation of arterial smooth muscle, leading to a decrease in blood pressure.

-

Negative Inotropy: A reduction in the force of myocardial contraction.

-

Negative Chronotropy: A decrease in heart rate.

-

Negative Dromotropy: A slowing of atrioventricular conduction.

Interaction with P-glycoprotein (P-gp)

Norverapamil is also a potent inhibitor of P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance.[11][12] This inhibition can have significant implications for drug-drug interactions, as the co-administration of Norverapamil (or its precursor, Verapamil) can increase the bioavailability and central nervous system penetration of P-gp substrate drugs.[16][17][18]

The mechanism of P-gp inhibition by Norverapamil is thought to be non-competitive, meaning it does not directly compete with substrates for the same binding site but rather alters the transporter's conformation or function.[16][18] This property is of significant interest in oncology research, where P-gp overexpression is a common mechanism of resistance to chemotherapy.

Conclusion

Norverapamil-d7 Hydrochloride is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its role as a stable, isotopically labeled internal standard ensures the accuracy and reliability of bioanalytical methods for its parent drug, Verapamil, and its active metabolite, Norverapamil. Furthermore, a thorough understanding of the pharmacological actions of Norverapamil, including its effects on L-type calcium channels and P-glycoprotein, is essential for a comprehensive interpretation of preclinical and clinical data. This guide provides a solid foundation for the effective utilization and understanding of this critical research compound.

References

-

Pauli-Magnus C, von Richter O, Burk O, et al. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. J Pharmacol Exp Ther. 2000;293(2):376-382. [Link]

-

Bucurescu M, et al. Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Psychiatria. 2022;19(2):144-153. [Link]

-

Expert Synthesis Solutions. Nor Verapamil-D7 Hydrochloride [CAS 1216413-74-9]. [Link]

-

Kamp TJ, Hell JW. Regulation of cardiac L-type calcium channels by protein kinase A and protein kinase C. Circ Res. 2000;87(12):1095-1102. [Link]

-

Hedeland M, Fredriksson E, Lennernäs H, Bondesson U. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2004;804(2):303-311. [Link]

-

Hesper J, et al. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics. 2020;12(6):569. [Link]

-

Hori S, et al. An L-type calcium channel is involved in Ca signaling in response to β-casein in STC-1 cells. Biosci Biotechnol Biochem. 2011;75(8):1554-1557. [Link]

-

Pauli-Magnus C, et al. Characterization of the Major Metabolites of Verapamil as Substrates and Inhibitors of P-glycoprotein. The Journal of Pharmacology and Experimental Therapeutics. 2000;293(2):376-382. [Link]

-

Hesper J, et al. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Pharmaceutics. 2020;12(6):569. [Link]

-

Jain P, et al. Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science. 2013;51(1):57-66. [Link]

-

Dolmetsch RE, et al. Signaling to the Nucleus by an L-type Calcium Channel– Calmodulin Complex Through the MAP Kinase Pathway. Science. 2001;294(5541):333-339. [Link]

-

Taylor & Francis Online. L-type calcium channels – Knowledge and References. [Link]

-

Wikipedia. L-type calcium channel. [Link]

-

Poboży E, et al. A validated method for the determination of verapamil and norverapamil in human plasma. Acta Pol Pharm. 2005;62(4):257-262. [Link]

-

Kálai T, et al. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorg Med Chem. 2004;12(16):4433-4440. [Link]

-

Baviskar D, et al. Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Asian Journal of Chemistry. 2013;25(12):6785-6787. [Link]

- Google Patents.

-

Singh K, et al. Synthesis of new verapamil analogues and their evaluation in combination with rifampicin against Mycobacterium tuberculosis and molecular docking studies in the binding site of efflux protein Rv1258c. Bioorg Med Chem Lett. 2014;24(15):3469-3474. [Link]

-

Niitsuma S, et al. Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. 2020;238:08003. [Link]

-

Tugarinov V, et al. A simple protocol for the production of highly deuterated proteins for biophysical studies. Biotechniques. 2013;54(4):215-218. [Link]

Sources

- 1. achemtek.com [achemtek.com]

- 2. esschemco.com [esschemco.com]

- 3. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. epj-conferences.org [epj-conferences.org]

- 6. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS [journal11.magtechjournal.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. ClinPGx [clinpgx.org]

- 12. journals.viamedica.pl [journals.viamedica.pl]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 15. web.stanford.edu [web.stanford.edu]

- 16. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Nor Verapamil-d7 vs Verapamil

Title: Precision Bioanalysis & Pharmacokinetics: Verapamil vs. Norverapamil-d7 Strategy Subtitle: A Technical Guide to Metabolic Profiling and LC-MS/MS Internal Standard Methodologies

Executive Summary

This technical guide addresses the bioanalytical and pharmacokinetic (PK) relationship between Verapamil (parent drug) and its deuterated metabolite analog, Nor Verapamil-d7 (Internal Standard). While Verapamil is the therapeutic agent, Nor Verapamil-d7 is the critical metrological anchor required to accurately quantify the active metabolite, Norverapamil , in biological matrices.

This document targets researchers requiring high-fidelity PK data. It details the physiological conversion of Verapamil to Norverapamil, the necessity of stable isotope-labeled (SIL) internal standards (d7) to correct for matrix effects in LC-MS/MS, and the comparative pharmacokinetic profiles of the parent and metabolite.

Part 1: The Metabolic Context (Causality)

To understand the analytical requirement for Nor Verapamil-d7, one must first understand the biological generation of the analyte it mimics: Norverapamil.

Verapamil undergoes extensive first-pass metabolism in the liver.[1] The primary pathway is N-demethylation mediated by Cytochrome P450 enzymes, predominantly CYP3A4 .[2]

-

Parent: Verapamil (Inactive/Active depending on enantiomer).

-

Metabolite: Norverapamil (Retains ~20% of vasodilatory potency).[2]

-

Stereoselectivity: Verapamil is administered as a racemate.[1][3] The S-enantiomer is preferentially metabolized, leading to enantioselective PK profiles.

Visualization: Metabolic Pathway & Causality

The following diagram illustrates the CYP-mediated conversion and the structural relationship necessitating specific internal standards.

Caption: CYP3A4-mediated N-demethylation of Verapamil to Norverapamil. Nor Verapamil-d7 serves as the analytical mirror for the metabolite.

Part 2: The Role of Nor Verapamil-d7 (The "vs" Aspect)

In high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "vs" is not a competition but a correction mechanism .

Why Nor Verapamil-d7?

Researchers often ask if they can use Verapamil-d6 or a structural analog (like gallopamil) to quantify Norverapamil. The answer is no , for three reasons:

-

Co-Elution & Matrix Effects: Norverapamil elutes earlier than Verapamil. Matrix components (phospholipids) causing ion suppression at the Norverapamil retention time will not affect Verapamil-d6 eluting later. Only Nor Verapamil-d7 co-elutes with the metabolite, experiencing the exact same suppression, thus mathematically correcting the signal.

-

Isotope Effects: Deuterium (

) can slightly alter retention time compared to Hydrogen ( -

Fragmentation Mimicry: In MS/MS, the d7 analog must fragment similarly to the analyte to ensure the collision energy (CE) is optimized correctly.

Table 1: Analytical Comparison (Analyte vs. Internal Standard)

| Feature | Norverapamil (Analyte) | Nor Verapamil-d7 (Internal Standard) |

| Molecular Weight | 440.6 g/mol | ~447.6 g/mol |

| Precursor Ion (Q1) | m/z 441.3 | m/z 448.3 |

| Product Ion (Q3) | m/z 165.1 (Dimethoxyphenyl) | m/z 165.1 (Unlabeled fragment) or shifted |

| Retention Time | ~2.5 min (Method dependent) | ~2.5 min (Co-eluting) |

| Function | Biological Target | Normalization Reference |

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes a validated LC-MS/MS workflow for quantifying Verapamil and Norverapamil using the d7 IS.

Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for Verapamil to minimize adsorptive losses of the nor-metabolite on cartridge beds.

-

Aliquot: Transfer 50

L of plasma (K2EDTA) to a 96-well plate. -

IS Addition: Add 20

L of Nor Verapamil-d7 working solution (500 ng/mL in 50% MeOH).-

Check: Ensure d7 concentration is near the geometric mean of the calibration curve.

-

-

Precipitation: Add 200

L Acetonitrile (cold). Vortex vigorously for 2 minutes. -

Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

-

Transfer: Inject 2-5

L of the supernatant.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5

m. -

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes.

-

Ionization: ESI Positive Mode.

Visualization: Bioanalytical Workflow

Caption: Step-by-step bioanalytical workflow ensuring d7 corrects for extraction efficiency and matrix effects.

Part 4: Pharmacokinetic Comparison (Data Interpretation)

When analyzing the data generated by the method above, the researcher will observe distinct PK profiles for the parent and the metabolite.[4]

PK Parameters: Verapamil vs. Norverapamil

Norverapamil exhibits "formation-limited" kinetics in some contexts but often accumulates due to a longer half-life or saturation of elimination pathways.

| Parameter | Verapamil (Parent) | Norverapamil (Metabolite) | Mechanism/Notes |

| 1 - 2 hours | 1.5 - 3 hours | Metabolite peaks after parent due to formation time. | |

| High Variability | ~70-100% of Parent | High first-pass metabolism converts parent to metabolite rapidly. | |

| Half-life ( | 2.8 - 7.4 hours | 4 - 10 hours | Norverapamil is eliminated slower than it is formed. |

| Accumulation | Moderate | High | Upon chronic dosing, Norverapamil plasma levels can exceed Verapamil. |

| Potency | 100% (Reference) | ~20% | Norverapamil contributes significantly to the therapeutic effect. |

Stereoselective Nuance

It is critical to note that standard LC-MS/MS (achiral) measures the racemate. However, S-Verapamil is cleared faster than R-Verapamil . Consequently, the plasma is enriched with the less active R-enantiomer, while the active S-form is converted to S-Norverapamil .

-

Implication: If using Nor Verapamil-d7 for a chiral assay, ensure the d7 standard is also racemic or matches the specific enantiomer of interest to prevent peak splitting during chiral chromatography.

References

-

McAllister, R. G. (1976). Kinetics and dynamics of verapamil. Clinical Pharmacology & Therapeutics. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on Internal Standard response normalization. Link

-

Hedeland, M., et al. (2004).[5] Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

-

Bhatti, L. I., et al. (2020). Pharmacokinetics of Verapamil and Norverapamil in Healthy Volunteers. Clinical Drug Investigation. Link

Sources

- 1. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective kinetics of verapamil and norverapamil in isolated perfused rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of verapamil and its metabolite norverapamil from a buccal drug formulation [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding isotopic labeling in Nor Verapamil-d7

An In-depth Technical Guide to Isotopic Labeling in Nor Verapamil-d7

Abstract

The precise quantification of drug metabolites in biological matrices is a cornerstone of modern pharmaceutical development, underpinning critical decisions in pharmacokinetics, safety, and efficacy studies. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering unparalleled accuracy and precision. This guide provides a comprehensive technical exploration of Nor Verapamil-d7, a deuterated analog of the primary active metabolite of Verapamil. We will dissect the core principles of deuterium labeling, the strategic rationale behind the specific isotopic placement in Nor Verapamil-d7, and its application as an internal standard in a validated bioanalytical workflow. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement best practices in quantitative bioanalysis.

The Foundational Principle: Stable Isotope Labeling in Drug Metabolism

In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is non-negotiable.[1] Stable isotope labeling is a powerful technique where atoms in a drug molecule are replaced with their non-radioactive, heavier isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] Unlike radioactive isotopes, these are safe for clinical studies and serve as ideal tracers to follow a molecule's journey through a biological system.[2]

The primary advantage of using a SIL analog as an internal standard (IS) in LC-MS/MS analysis is its near-perfect chemical and physical identity to the analyte of interest.[3] It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, but is differentiated by the mass spectrometer due to its higher mass.[4] This allows it to act as a robust comparator, correcting for variations that occur during sample preparation and analysis, thereby ensuring the integrity of the quantitative data.[3]

The Deuterium Kinetic Isotope Effect (KIE)

A key concept in isotopic labeling is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[5][] Consequently, more energy is required to break a C-D bond. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step.[5] Replacing a hydrogen atom at a site of metabolism with deuterium can significantly slow down this process.[7][8] While this effect is leveraged in "deuterated drugs" to improve their pharmacokinetic profiles[9], for an internal standard, the goal is different. The deuterium labels must be placed at a metabolically stable position to prevent differential metabolism between the analyte and the standard, ensuring they behave identically throughout the analytical process.[1]

Nor Verapamil-d7: A Strategic Approach to Labeling

To appreciate the design of Nor Verapamil-d7, one must first understand its parent compounds. Verapamil is a widely used calcium channel blocker for treating hypertension and arrhythmias.[10] It undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by the CYP3A4 enzyme, to form its main active metabolite, Norverapamil.[10][11][12]

Nor Verapamil-d7 is the deuterium-labeled form of Norverapamil, designed specifically for use as an internal standard.[13]

Chemical Structure and Rationale for d7-Labeling

The systematic IUPAC name for Nor Verapamil-d7 is 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl )pentanenitrile.[14] This reveals that all seven deuterium atoms are strategically placed on the isopropyl group.

Caption: Structure of Nor Verapamil-d7 with deuterated isopropyl group.

The causality for this specific placement is threefold:

-

Metabolic Stability: The primary metabolic routes for Verapamil and Norverapamil are N-dealkylation, N-demethylation, and O-demethylation.[11][15] The isopropyl group is not a primary site of metabolism. Placing the deuterium labels here ensures they are not lost during biological processing, a critical requirement for an internal standard.[1]

-

Minimal Isotope Effect: By avoiding sites of metabolism, the potential for a kinetic isotope effect to alter the chromatographic retention time or ionization response relative to the unlabeled analyte is minimized. This ensures the IS and analyte track together seamlessly.

-

Sufficient Mass Shift: A +7 Da mass shift provides a clear and unambiguous separation from the unlabeled Norverapamil signal (M+0) and its naturally occurring isotopic variants (M+1, M+2, etc.), preventing any potential for mass spectral crosstalk or interference.

Caption: Primary metabolic pathway of Verapamil to Norverapamil.

Experimental Protocol: Bioanalytical Method Using Nor Verapamil-d7

The following outlines a typical workflow for the quantification of Norverapamil in human plasma using Nor Verapamil-d7 as an internal standard, adhering to principles outlined in the FDA's Bioanalytical Method Validation Guidance.[3][16]

Workflow Overview

Caption: Bioanalytical workflow for Norverapamil quantification.

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare separate stock solutions of Norverapamil and Nor Verapamil-d7 in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with varying concentrations of Norverapamil.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation Example):

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Nor Verapamil-d7 working solution (the internal standard) to every tube except matrix blanks. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from low %B to high %B over several minutes to elute the analytes and wash the column. The key is to achieve baseline separation from matrix components and ensure Norverapamil and Nor Verapamil-d7 co-elute.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Presentation: Mass Spectrometric Parameters

The selection of unique and stable MRM transitions is critical for assay selectivity.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Norverapamil | 441.3 | 165.1 | 100 | 25 |

| Nor Verapamil-d7 (IS) | 448.3 | 165.1 | 100 | 25 |

Note: These are representative values. Exact m/z values and collision energies must be optimized empirically on the specific mass spectrometer being used. The product ion at m/z 165.1 is a characteristic fragment for both compounds, resulting from a common cleavage, which is ideal for an analyte-IS pair.[15][17]

Self-Validating Systems: Ensuring Trustworthiness through Method Validation

A bioanalytical method is only trustworthy if it has been rigorously validated according to regulatory standards.[16][18] The use of Nor Verapamil-d7 is integral to passing the stringent acceptance criteria for these validation experiments.

| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA/ICH M10) |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[3] |

| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |

| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Response should be ≥5x that of a blank sample. Accuracy and precision must meet criteria (±20% and ≤20% CV). |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |

The consistent performance of Nor Verapamil-d7 across these tests validates its suitability. For example, during matrix effect experiments, if endogenous components in plasma from different donors suppress the Norverapamil signal, they will suppress the Nor Verapamil-d7 signal to the same degree. The analyte/IS peak area ratio remains constant, demonstrating the self-validating nature of the system.

Conclusion

Nor Verapamil-d7 is more than just a reagent; it is an enabling tool for high-integrity bioanalysis. Its design is a case study in the strategic application of isotopic labeling, where deuterium atoms are placed in a metabolically robust position to create an ideal internal standard. This ensures it faithfully mimics the behavior of the unlabeled analyte from sample collection through to detection. By leveraging Nor Verapamil-d7 within a rigorously validated LC-MS/MS workflow, researchers and drug development professionals can generate accurate, precise, and reliable pharmacokinetic data, forming a trustworthy foundation for critical decisions in the pharmaceutical pipeline.

References

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available from: [Link]

-

PMC. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Available from: [Link]

-

Wikipedia. (n.d.). Norverapamil. Available from: [Link]

-

Bentham Science. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Available from: [Link]

-

PMC. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Available from: [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available from: [Link]

-

Wikipedia. (n.d.). Deuterated drug. Available from: [Link]

-

Ingenza. (2025). Deuterium: Slowing Metabolism One C–H Bond At A Time. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Norverapamil-d7 | C26H36N2O4 | CID 45040133 - PubChem. Available from: [Link]

-

Resolve a DOI Name. (2003). Verapamil: metabolism in cultures of primary human coronary arterial endothelial cells. Available from: [Link]

-

PMC. (n.d.). Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. Available from: [Link]

-

ResearchGate. (n.d.). Verapamil metabolism and CYP3A4 inactivation. R-verapamil, S-verapamil,.... Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

-

PubMed. (2004). Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

Chinese Pharmaceutical Association. (n.d.). Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

-

Spectroscopy Online. (2026). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS. Available from: [Link]

-

CORE. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Available from: [Link]

Sources

- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 2. metsol.com [metsol.com]

- 3. benchchem.com [benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. benchchem.com [benchchem.com]

- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 10. Norverapamil - Wikipedia [en.wikipedia.org]

- 11. Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Norverapamil-d7 | C26H36N2O4 | CID 45040133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. fda.gov [fda.gov]

- 17. Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS [journal11.magtechjournal.com]

- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

Methodological & Application

LC-MS/MS method for Verapamil quantification using Nor Verapamil-d7

An Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Verapamil and its Metabolite Norverapamil in Human Plasma using Norverapamil-d7

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Verapamil and its primary active metabolite, Norverapamil, in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Norverapamil-d7, to ensure accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution within a short run time. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2]

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[3] It undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by the CYP3A4 enzyme, to form its major active metabolite, Norverapamil.[4] Norverapamil exhibits approximately 20% of the vasodilating activity of the parent drug and its plasma concentrations can be equal to or greater than those of Verapamil after oral administration.[4] Therefore, the simultaneous quantification of both Verapamil and Norverapamil is crucial for accurately assessing the pharmacokinetic profile and therapeutic efficacy of Verapamil administration.[5][6][7][8]

LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[1][9] The use of a stable isotope-labeled internal standard, such as Norverapamil-d7, is the preferred approach in quantitative bioanalysis. A SIL-IS co-elutes chromatographically with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision.[10]

This document provides a detailed protocol for a robust LC-MS/MS method, from sample preparation to data analysis, designed for researchers and drug development professionals.

Experimental

Materials and Reagents

-

Analytes: Verapamil hydrochloride, Norverapamil hydrochloride (Certified Reference Standards)

-

Internal Standard: Norverapamil-d7 (Certified Reference Standard)

-

Solvents: HPLC-grade or LC-MS grade Methanol and Acetonitrile

-

Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), and Ultrapure water

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation and Conditions

The method was developed on a modern triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Table 3: Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas (CAD) | Medium |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Verapamil | 455.3 | 165.2 | 35 | 100 |

| Norverapamil | 441.3 | 165.2 | 35 | 100 |

| Norverapamil-d7 (IS) | 448.3 | 165.2 | 35 | 100 |

Rationale for MRM Transitions: The precursor ion selected corresponds to the protonated molecule [M+H]+. The product ion at m/z 165.2 is a stable and abundant fragment common to both Verapamil and Norverapamil, resulting from the cleavage of the molecule.[11][12] For the internal standard Norverapamil-d7, the precursor ion mass is shifted by +7 Da, while the product ion remains the same as the unlabeled analyte, assuming the deuterium labels are not on the fragment portion. This ensures identical fragmentation behavior and a reliable quantification strategy.

Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Verapamil, Norverapamil, and Norverapamil-d7 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Verapamil and Norverapamil stock solutions in 50:50 (v/v) methanol:water to create a series of combined working solutions for calibration standards and quality controls (QCs).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Norverapamil-d7 stock solution with acetonitrile. This solution will be used as the protein precipitation solvent. The rationale for including the IS in the precipitation solvent is to ensure a consistent and precise addition to every sample, minimizing pipetting variability.[13]

Preparation of Calibration Standards and Quality Controls

-

Spiking: Prepare calibration standards and QC samples by spiking 5 µL of the appropriate working standard solution into 95 µL of blank human plasma.

-

Concentration Range: A typical calibration curve range for pharmacokinetic studies is 0.5–250 ng/mL for both Verapamil and Norverapamil.[14]

-

QC Levels: Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid, cost-effective, and high-throughput method for removing the majority of proteins from biological samples like plasma before LC-MS/MS analysis.[15][16] Acetonitrile is a highly effective solvent for this purpose.[17][18]

-

Aliquot Sample: Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube or a 96-well plate.

-

Add IS/Precipitation Solvent: Add 300 µL of the IS working solution (100 ng/mL Norverapamil-d7 in acetonitrile). The 3:1 ratio of organic solvent to plasma is optimal for efficient protein removal.[13]

-

Vortex: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or well in a 96-well plate.

-

Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation

The method must be validated to ensure its reliability for the intended application. Validation should be performed according to the latest international guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[19][20]

Table 5: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Acceptance Criteria |

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analytes and IS. | Response in blank matrix should be <20% of the LLOQ response for the analytes and <5% for the IS. |

| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To assess the closeness of measured concentrations to the nominal value (accuracy) and the variability of the measurements (precision). | Intra- and inter-day analysis of QCs. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | To evaluate the suppression or enhancement of ionization caused by matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%. |

| Recovery | To determine the extraction efficiency of the analytical method. | Recovery of the analytes and IS should be consistent, precise, and reproducible. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Bench-top, freeze-thaw, and long-term stability. Mean concentrations of stability samples should be within ±15% of nominal concentrations. |

Authority and Trustworthiness: Adherence to these validation parameters, as stipulated by regulatory bodies like the FDA and EMA, ensures that the data generated is accurate, reproducible, and defensible.[1][9][21] This self-validating system is a cornerstone of Good Laboratory Practice (GLP).

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of Verapamil and its active metabolite Norverapamil in human plasma. The use of a stable isotope-labeled internal standard (Norverapamil-d7) and a straightforward protein precipitation protocol makes this method robust and suitable for high-throughput analysis in a regulated environment. The comprehensive validation ensures that the method meets the stringent requirements for clinical and preclinical studies.

References

-

Title: Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity Source: PubMed URL: [Link]

-

Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans Source: PubMed URL: [Link]

-

Title: The effect of gender on the pharmacokinetics of verapamil and norverapamil in human Source: Ovid URL: [Link]

-

Title: Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia induced by poloxamer 407 Source: Taylor & Francis Online URL: [Link]

-

Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]

-

Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

-

Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL: [Link]

-

Title: The effect of gender on the pharmacokinetics of verapamil and norverapamil in human Source: Scilit URL: [Link]

-

Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma Source: PMC URL: [Link]

-

Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: ECA Academy URL: [Link]

-

Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

-

Title: Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies URL: [Link]

-

Title: A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis Source: PubMed URL: [Link]

-

Title: HPLC Determination of Verapamil and Norverapamil in Plasma Using Automated Solid Phase Extraction for Sample Preparation and Fluorometric Detection Source: Taylor & Francis Online URL: [Link]

-

Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: LabRulez LCMS URL: [Link]

-

Title: Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS Source: Chinese Pharmaceutical Journal URL: [Link]

-

Title: Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma Source: ACS Publications URL: [Link]

-

Title: Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry Source: Asian Journal of Chemistry URL: [Link]

-

Title: A validated method for the determination of verapamil and norverapamil in human plasma Source: National Library of Medicine URL: [Link]

-

Title: High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC Source: Shimadzu URL: [Link]

-

Title: Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study Source: ResearchGate URL: [Link]

-

Title: A Systematic Review on the Analytical Techniques for the Quantification of Verapamil Source: Acta Scientific URL: [Link]

-

Title: Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics Source: MDPI URL: [Link]

-

Title: A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies Source: MDPI URL: [Link]

-

Title: Extraction of Basic Drugs from Plasma with Polymeric SPE Source: Agilent Technologies URL: [Link]

-

Title: Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS Source: Oxford Academic URL: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. ema.europa.eu [ema.europa.eu]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. tandfonline.com [tandfonline.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS [journal11.magtechjournal.com]

- 12. academic.oup.com [academic.oup.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. lcms.labrulez.com [lcms.labrulez.com]

- 17. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. fda.gov [fda.gov]

- 20. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 21. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: Precision Bioanalysis of Norverapamil Using Norverapamil-d7 as an Internal Standard

Executive Summary

Accurate quantification of Norverapamil, the active

This protocol details a high-sensitivity LC-MS/MS workflow using Norverapamil-d7 as a stable isotope-labeled internal standard (SIL-IS). Unlike generic structural analogs (e.g., Diltiazem), Norverapamil-d7 compensates for matrix effects, extraction variability, and ionization suppression with near-perfect fidelity.

Key Technical Advantage: The use of a hepta-deuterated (d7) analog provides a +7 Da mass shift, eliminating the risk of isotopic overlap (cross-talk) from the naturally occurring M+ isotopes of the native analyte, a common failure point in d3-labeled standards.

Chemical & Physical Profiling

Understanding the physicochemical properties of the analyte and its IS is the foundation of a robust method.

| Feature | Norverapamil (Native) | Norverapamil-d7 (IS) | Technical Implication |

| CAS Registry | 67018-85-3 | 1216413-74-9 | Verify CoA for isotopic purity (>99% D). |

| Formula | C26H36N2O4 | C26H29D7 N2O4 | +7 Da shift ensures spectral resolution. |

| Mol. Weight | 440.6 g/mol | 447.6 g/mol | Precursor ions are easily resolved. |

| pKa (Basic) | ~9.5 (Amine) | ~9.5 | Requires alkaline pH (>10) for extraction. |

| LogP | ~3.8 (Lipophilic) | ~3.8 | Highly soluble in organic solvents (MTBE, EtAc). |

| Label Position | N/A | Isopropyl group | Critical: The primary fragment (m/z 165) is often the dimethoxyphenethyl group, which loses the label . |

Strategic Method Development

The Isotope Effect & Retention Time

Deuterium is slightly more hydrophilic than hydrogen. In high-resolution chromatography, Norverapamil-d7 may elute slightly earlier than native Norverapamil.

-

Expert Insight: While simultaneous elution is ideal for compensating matrix effects, a slight separation (<0.1 min) is acceptable. However, ensure the IS peak falls within the same "ionization window" as the analyte to effectively correct for suppression.

Fragmentation Logic (MRM Transitions)

Most commercial Norverapamil-d7 is labeled on the isopropyl group. During Collision Induced Dissociation (CID), the molecule typically cleaves at the C-N bond.

-

Native: Precursor 441.3

Product 165.1 (Dimethoxyphenethyl cation). -

IS (d7): Precursor 448.3

Product 165.1 (The label is on the neutral loss fragment, so the detected ion is unlabeled).

Note: Because the product ions are identical (m/z 165.1), the method relies entirely on Precursor isolation (Q1) for selectivity. Ensure Q1 resolution is set to "Unit" or "High" to prevent cross-talk.

Visualized Workflows

Bioanalytical Workflow (Graphviz)

The following diagram outlines the optimized Liquid-Liquid Extraction (LLE) process.

Caption: Optimized LLE workflow ensuring maximum recovery of the basic Norverapamil molecule.

Detailed Experimental Protocols

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1 mg Norverapamil-d7 HCl in 1 mL Methanol. Store at -20°C.

-

Working IS Solution (50 ng/mL): Dilute Stock 1:20,000 in 50:50 Methanol:Water. Prepare fresh weekly to prevent adsorption to glass.

Sample Preparation (Alkaline LLE)

Rationale: Norverapamil is a base (pKa ~9.5). At neutral blood pH, it is ionized (charged) and stays in the water phase. We must raise the pH to >10 to make it neutral and extractable into organic solvent.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Working IS Solution (50 ng/mL). Vortex gently.

-

Alkalization: Add 50 µL of 0.1 M NaOH (or 0.5 M Sodium Carbonate pH 10). Vortex 10 sec.

-

Check: The mixture should be cloudy/precipitated.

-

-

Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

-

Alternative: Ethyl Acetate/Hexane (50:50) can be used if MTBE is unavailable.

-

-

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer: Flash freeze the aqueous (bottom) layer in dry ice/methanol bath. Pour the organic (top) layer into a clean glass vial.

-

Dry Down: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase (80:20 A:B).

LC-MS/MS Parameters[1]

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0.0 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibrate).

-

-

Flow Rate: 0.4 mL/min.

MRM Table:

| Compound | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) |

| Norverapamil | 441.3 | 165.1 | 80 | 30 |

| Norverapamil-d7 | 448.3 | 165.1 | 80 | 30 |

Validation & Troubleshooting Logic

Acceptance Criteria (FDA/EMA)

To validate this system, the IS response must be monitored.

-

IS Variability: The IS peak area plot across the entire run (Standards, QCs, Subjects) should not deviate >50% from the mean.

-

Linearity:

using a weighted (

Troubleshooting "Cross-Talk"

Since the product ions (165.1) are identical, cross-talk occurs if the Q1 isolation window is too wide.

Caption: Decision tree for diagnosing signal in blank samples (Interference).

Common Pitfalls

-

Adsorption: Norverapamil is lipophilic. If the reconstitution solvent is 100% aqueous, the drug will stick to the vial walls. Always use at least 20% organic in the reconstitution solvent.

-

Carryover: Due to the basic amine, the drug sticks to silica capillaries. Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) .

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3][4] [Link]

-

Hedeland, M., et al. (2004).[5] Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

-

PubChem. (n.d.). Norverapamil-d7 | C26H36N2O4.[6] National Library of Medicine. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.[4] [Link]

Sources

- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 2. qps.com [qps.com]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Norverapamil-d7 | C26H36N2O4 | CID 45040133 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Throughput Bioanalytical Method for the Simultaneous Quantification of Verapamil and Norverapamil in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the calcium channel blocker Verapamil and its active N-demethylated metabolite, Norverapamil, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Norverapamil-d7, is employed. The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample preparation, followed by a rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials requiring the analysis of a large number of samples.

Introduction

Verapamil is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The drug undergoes extensive first-pass metabolism in the liver, with N-demethylation being a major pathway, leading to the formation of its pharmacologically active metabolite, Norverapamil.[3][4] Norverapamil can accumulate in plasma at concentrations equal to or greater than the parent drug, contributing to the overall therapeutic and potential toxic effects.[3] Therefore, the simultaneous quantification of both Verapamil and Norverapamil is crucial for accurate pharmacokinetic profiling and effective therapeutic drug monitoring.

This application note addresses the need for a high-throughput and reliable analytical method. Traditional methods often involve time-consuming liquid-liquid extraction (LLE) procedures.[1][5] Here, we present a more efficient approach utilizing solid-phase extraction (SPE), which offers cleaner extracts and is more amenable to automation.[3][6] The use of a stable isotope-labeled internal standard, Norverapamil-d7, which co-elutes with the analyte and has nearly identical physicochemical properties, minimizes the variability associated with sample preparation and matrix effects, thereby enhancing the method's accuracy and precision.[7] The subsequent analysis by LC-MS/MS provides excellent sensitivity and selectivity for the quantification of Verapamil and Norverapamil in a complex biological matrix like human plasma.[8][9]

Materials and Methods

Reagents and Materials

-

Verapamil hydrochloride (Reference Standard)

-

Norverapamil hydrochloride (Reference Standard)

-

Norverapamil-d7 (Internal Standard)[7]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free, sourced from an accredited biobank)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)[2][10]

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler with temperature control

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Data acquisition and processing software

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Verapamil, Norverapamil, and Norverapamil-d7 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of Verapamil and Norverapamil in 50:50 (v/v) methanol:water to create calibration curve standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Norverapamil-d7 stock solution in 50:50 (v/v) methanol:water.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of SPE is predicated on its ability to provide cleaner extracts compared to protein precipitation, leading to reduced matrix effects and improved long-term instrument performance. The hydrophilic-lipophilic balanced (HLB) sorbent is selected for its broad retention of acidic, neutral, and basic compounds, making it ideal for Verapamil and Norverapamil.[2][10]

Protocol:

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of human plasma, add 20 µL of the IS working solution (100 ng/mL Norverapamil-d7). Vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

LC-MS/MS Analysis

The chromatographic conditions are optimized to achieve a rapid separation of Verapamil and Norverapamil from endogenous plasma components with a short run time, which is essential for high-throughput analysis.

| Parameter | Condition |

| LC Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10-90% B in 3 min, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

| Table 1: Chromatographic Conditions |

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest sensitivity and selectivity. The specific precursor-to-product ion transitions for each analyte are determined by direct infusion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Verapamil | 455.3 | 165.2 |

| Norverapamil | 441.3 | 165.2 |

| Norverapamil-d7 | 448.3 | 165.2 |

| Table 2: Mass Spectrometric Parameters (MRM Transitions)[8] |

Method Validation

The developed method was validated according to the FDA and EMA guidelines on bioanalytical method validation, which are largely harmonized.[11][12][13][14][15] The validation ensures that the method is reliable for its intended purpose.

-

Selectivity: Assessed by analyzing blank plasma from six different sources to check for interferences at the retention times of the analytes and IS.

-

Linearity and Range: A calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The linearity was evaluated over a range of 1-500 ng/mL.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days. The accuracy should be within ±15% of the nominal value, and the precision (as coefficient of variation, CV) should not exceed 15%.

-

Matrix Effect: Evaluated by comparing the response of the analytes in post-extraction spiked plasma with the response in a neat solution at the same concentration.

-

Recovery: The efficiency of the extraction procedure was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

-

Stability: The stability of Verapamil and Norverapamil was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure sample integrity during handling and storage.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the high-throughput analysis of Verapamil and Norverapamil in human plasma. The use of a stable isotope-labeled internal standard, Norverapamil-d7, effectively compensated for any variability during sample processing and ionization. The SPE protocol provided high and reproducible recoveries for both analytes, with clean extracts that minimized matrix effects.